molecular formula C9H9F3N2O2 B12510643 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate

Cat. No.: B12510643
M. Wt: 234.17 g/mol
InChI Key: CXXHBBFZZJAHRG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group, a pyridin-3-yl group, and a carbamate functional group. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with methyl(pyridin-3-yl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-methyl-N-pyridin-3-ylcarbamate

InChI

InChI=1S/C9H9F3N2O2/c1-14(7-3-2-4-13-5-7)8(15)16-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

CXXHBBFZZJAHRG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=CC=C1)C(=O)OCC(F)(F)F

Origin of Product

United States

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